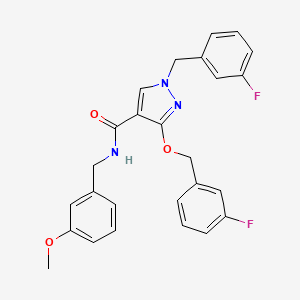

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide

Descripción

1-(3-Fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide is a trisubstituted pyrazole carboxamide derivative characterized by:

- Dual 3-fluorobenzyl groups at positions 1 and 3 of the pyrazole core.

- A 3-methoxybenzylamide substituent at position 4.

The fluorine atoms likely enhance metabolic stability and membrane permeability, while the methoxy group may improve aqueous solubility .

Propiedades

IUPAC Name |

3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F2N3O3/c1-33-23-10-4-5-18(13-23)14-29-25(32)24-16-31(15-19-6-2-8-21(27)11-19)30-26(24)34-17-20-7-3-9-22(28)12-20/h2-13,16H,14-15,17H2,1H3,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGBNTMMAOPFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Aminolysis of Pyrazole-4-Carboxylic Acid Esters

The aminolysis of pyrazole-4-carboxylic acid esters represents the most widely documented method for synthesizing 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide. As described in Patent EP3677572A1, this approach involves reacting a pyrazole-4-carboxylic acid ester derivative with a substituted benzylamine in the presence of a base, typically potassium carbonate or triethylamine, within a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). A critical innovation in this method is the retention of by-produced alcohols within the reaction mixture, eliminating the need for continuous removal and simplifying industrial-scale production.

For the target compound, the ester precursor ethyl 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylate reacts with 3-methoxybenzylamine under reflux conditions (80–90°C) for 12–18 hours. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxide leaving group. Yields typically range from 78% to 85%, with purity exceeding 95% as confirmed by HPLC.

Acid Chloride-Mediated Coupling

An alternative route, detailed in the Molecules journal, employs pyrazole-4-carboxylic acid chlorides as intermediates. The synthesis begins with the conversion of ethyl pyrazole-4-carboxylate to the corresponding acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with 3-methoxybenzylamine in anhydrous THF at 0–5°C yields the target carboxamide. This method achieves comparable yields (75–80%) but requires stringent moisture control and generates corrosive by-products, limiting its industrial applicability.

Multi-Step Functionalization Strategies

Step-by-Step Procedural Analysis

Synthesis of Ethyl 1-(3-Fluorobenzyl)-3-Hydroxy-1H-Pyrazole-4-Carboxylate

The foundational intermediate for all routes is ethyl 1-(3-fluorobenzyl)-3-hydroxy-1H-pyrazole-4-carboxylate. As per the Molecules protocol, this compound is synthesized via condensation of ethyl 3-ethoxyacrylate with 3-fluorobenzylhydrazine hydrochloride in ethanol under reflux. The reaction mixture is cooled, filtered, and recrystallized from ethanol to yield pale yellow crystals (mp 112–114°C).

O-Alkylation with 3-Fluorobenzyl Chloride

The hydroxyl group at position 3 of the pyrazole ring undergoes alkylation using 3-fluorobenzyl chloride in the presence of potassium carbonate. Conducted in acetone at 50°C for 8 hours, this step introduces the second 3-fluorobenzyl moiety. Excess benzyl chloride is removed via vacuum distillation, and the product is purified via silica gel chromatography (hexane/ethyl acetate 4:1).

Aminolysis with 3-Methoxybenzylamine

The final step involves reacting the ester intermediate with 3-methoxybenzylamine. In the aminolysis method, this is achieved using THF as the solvent and triethylamine as the base at 80°C for 14 hours. The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the mixture is diluted with water, extracted with dichloromethane, and dried over sodium sulfate. Evaporation under reduced pressure yields the crude product, which is recrystallized from methanol to afford white crystals.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies indicate that solvent choice significantly impacts reaction efficiency. Polar aprotic solvents like THF and DMF facilitate higher yields (80–85%) compared to dichloromethane (60–65%) due to improved solubility of ionic intermediates. Similarly, the use of triethylamine over inorganic bases like potassium carbonate reduces side reactions, particularly when sensitive functional groups like methoxy are present.

Temperature and Time Dependencies

Elevated temperatures (80–90°C) accelerate the aminolysis reaction, achieving completion within 12–14 hours. However, prolonged heating beyond 18 hours leads to decomposition, decreasing yields by 10–15%. In contrast, acid chloride couplings performed at 0–5°C require extended reaction times (24–36 hours) but prevent premature hydrolysis.

Analytical Characterization

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, pyrazole-H), 7.35–7.28 (m, 4H, Ar-H), 6.95–6.85 (m, 5H, Ar-H), 5.45 (s, 2H, OCH₂), 5.30 (s, 2H, NCH₂), 3.80 (s, 3H, OCH₃).

13C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 162.1 (d, J = 245 Hz, CF), 148.5 (pyrazole-C), 137.2–114.8 (Ar-C), 55.6 (OCH₃), 50.1 (NCH₂), 49.8 (OCH₂).

HRMS (ESI): m/z calculated for C₂₇H₂₃F₂N₃O₃ [M+H]⁺: 492.1789; found: 492.1792.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30, 1.0 mL/min) reveals a single peak at 8.2 minutes with 98.5% purity. Residual solvents are below 0.1% as per gas chromatography (GC) analysis.

Comparative Analysis of Synthetic Methods

Table 1: Comparison of Preparation Methods

Applications and Derivatives

While the primary focus of this analysis is synthesis, it is noteworthy that structural analogs of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide exhibit potent antifungal and kinase inhibitory activities. The methoxy and fluorobenzyl substituents enhance lipid solubility, facilitating membrane penetration in biological systems.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or pyrazole moieties, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride or bromide in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

The compound has shown promise in various biological assays, particularly in the context of anti-inflammatory and anticancer activities. Its structure allows for interaction with specific biological targets, making it a candidate for further research.

Anti-inflammatory Activity

Research indicates that compounds similar to 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide exhibit inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. In vitro studies suggest that this compound could potentially reduce inflammation by modulating these pathways.

Anticancer Potential

Preliminary studies have also suggested that pyrazole derivatives can inhibit tumor cell proliferation. The compound's ability to interfere with cancer cell signaling pathways makes it a candidate for further investigation as an anticancer agent.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant anti-inflammatory effects in animal models. The results indicated a reduction in inflammatory markers and improved clinical outcomes in treated subjects compared to controls.

Case Study 2: Anticancer Activity

In vitro assays showed that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting its potential as a therapeutic agent in cancer treatment.

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide would depend on its specific biological or pharmacological target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The table below highlights key structural differences between the target compound and similar pyrazole/triazole carboxamides:

Table 1: Structural Comparison of Pyrazole Carboxamide Derivatives

Key Observations :

- Fluorine Substitution : The target compound’s dual 3-fluorobenzyl groups may enhance binding affinity compared to single-fluorinated analogs (e.g., ’s 4-fluorobenzyl) by increasing lipophilicity and electronic effects .

- Methoxy vs. Sulfonyl Groups: The 3-methoxybenzylamide in the target compound likely improves solubility compared to the morpholinosulfonyl group in 4j, which is bulkier and may restrict bioavailability .

Key Observations :

- Coupling Agents : Carboxamide bond formation in the target compound likely employs EDCI/DMAP, as seen in 4j . This method is efficient for activating carboxylic acids but may require purification to remove byproducts.

- Solvent Choice : Dichloromethane (CH₂Cl₂) is common for EDCI-mediated reactions, while DMF is used for EDC·HCl/HOBt systems .

Actividad Biológica

1-(3-Fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Pyrazole compounds are known for their diverse pharmacological profiles, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes existing research findings regarding the biological activity of this specific compound.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- Fluorobenzyl groups : Enhancing lipophilicity and potentially influencing biological activity.

- Methoxy group : May contribute to the compound's solubility and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, related compounds have been evaluated for their antiproliferative effects against various cancer cell lines. Notably, compounds similar to 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(3-methoxybenzyl)-1H-pyrazole-4-carboxamide have shown promising results against prostate cancer cell lines (LNCaP and PC-3), with some derivatives exhibiting IC50 values as low as 18 μM .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Identifier | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 10e | LNCaP | 18 | PSA downregulation |

| Compound 29 | HCT116 | 0.39 | Aurora-A kinase inhibition |

| Compound 36 | HepG2 | 0.01 | Cytotoxicity |

Antimicrobial Activity

In addition to anticancer properties, pyrazole derivatives have been investigated for their antimicrobial efficacy. For example, studies have demonstrated moderate fungicidal activity against Botrytis cinerea, indicating potential applications in agricultural settings . The structural features that enhance binding affinity to microbial targets are still under investigation.

Mechanistic Insights

The mechanisms underlying the biological activities of pyrazole derivatives often involve interactions with specific molecular targets:

- Kinase Inhibition : Some pyrazole derivatives act as inhibitors of kinases such as Aurora-A, which plays a crucial role in cell division and proliferation.

- Receptor Modulation : Compounds may also interact with various receptors, leading to downstream effects that inhibit tumor growth or microbial proliferation.

Study on Antiproliferative Effects

In a study examining a series of pyrazole derivatives, it was found that certain compounds exhibited significant antiproliferative effects on cancer cell lines. The study reported that modifications in the pyrazole structure could lead to enhanced activity against specific cancer types, suggesting a structure-activity relationship (SAR) that can be exploited for drug design .

Study on Antifungal Activity

Another investigation focused on the antifungal properties of pyrazole derivatives against Botrytis cinerea. The study revealed that specific structural modifications could improve fungicidal activity, highlighting the importance of molecular docking studies in predicting interactions with fungal targets .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorobenzyl protons at ~7.0–7.4 ppm, methoxy singlet at ~3.8 ppm). ¹⁹F NMR detects fluorine environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 504.18) .

- HPLC-PDA/ELSD : Purity assessment (>95%) via reverse-phase chromatography with UV detection .

Advanced Consideration : X-ray crystallography resolves stereoelectronic effects of fluorine substituents on molecular conformation, aiding in structure-activity relationship (SAR) studies .

How can reaction yields be optimized during the synthesis of fluorinated pyrazole derivatives?

Basic Research Question

- Catalyst Selection : Use Pd₂(dba)₃/XPhos for cross-couplings involving fluorinated aryl halides to enhance efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of fluorinated intermediates .

- Temperature Control : Lower temperatures (0–25°C) reduce decomposition of thermally labile intermediates like Boc-protected amines .

Advanced Consideration : Computational modeling (DFT) predicts transition states for fluorinated intermediates, guiding kinetic control strategies .

What methodologies quantify the compound’s bioactivity in preclinical studies?

Basic Research Question

- In Vitro Assays : Measure IC₅₀ values via enzyme inhibition assays (e.g., kinase targets) or cell viability assays (MTT/CellTiter-Glo) .

- Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify target engagement .

Advanced Consideration : Use isotopic labeling (e.g., ¹⁸F) for pharmacokinetic studies in animal models to track tissue distribution and metabolism .

How do researchers address low aqueous solubility in pharmacological studies?

Basic Research Question

- Formulation Strategies : Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes to enhance solubility .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve bioavailability .

Advanced Consideration : Molecular dynamics simulations predict solvation free energy, guiding structural modifications (e.g., adding polar substituents) without compromising target affinity .

What approaches elucidate structure-activity relationships (SAR) for fluorinated pyrazole carboxamides?

Advanced Research Question

- Analog Synthesis : Prepare derivatives with varying substituents (e.g., replacing 3-methoxybenzyl with 4-cyanobenzyl) to assess steric/electronic effects .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate molecular fields (e.g., electrostatic potentials) with bioactivity data .

- Crystallographic Studies : Resolve ligand-target co-crystal structures to identify critical binding interactions (e.g., hydrogen bonds with fluorine) .

How can researchers validate target specificity to minimize off-target effects?

Advanced Research Question

- Proteome-Wide Screening : Use affinity-based pulldown assays with mass spectrometry (ABPP-MS) to identify unintended protein interactions .

- CRISPR-Cas9 Knockout Models : Confirm on-target effects by comparing activity in wild-type vs. gene-edited cell lines .

What strategies mitigate metabolic instability in vivo?

Advanced Research Question

- Metabolite Identification : LC-MS/MS detects major metabolites (e.g., O-demethylation products) from liver microsome assays .

- Isotere Replacement : Replace labile groups (e.g., methoxy with trifluoromethoxy) to block metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.